Methyl beta-L-arabinopyranoside
Overview
Description
Methyl beta-L-arabinopyranoside is a crucial chemical compound widely used in the biomedical industry. It serves as a valuable substrate for enzymatic studies and carbohydrate-based drug synthesis .
Molecular Structure Analysis
The crystalline and molecular structure of Methyl beta-L-arabinopyranoside has been determined using roentgenostructural analysis. The geometric parameters of the glycoside bond have been determined. The presence of an O(2)-H…O(1) intramolecular hydrogen bond in the molecule has been established .
Chemical Reactions Analysis
While specific chemical reactions involving Methyl beta-L-arabinopyranoside are not detailed in the search results, it is noted as a biochemical reagent used in life science related research .
Physical And Chemical Properties Analysis
Methyl beta-L-arabinopyranoside has a molecular weight of 164.16 g/mol. It has 3 hydrogen bond donors and 5 hydrogen bond acceptors. Its exact mass and other properties can be computed .
Scientific Research Applications
Molecular Structure Analysis
Methyl β-L-arabinopyranoside's crystal and molecular structure has been extensively studied. Its geometric parameters, particularly those of the glycosidic bond, and the presence of an intramolecular hydrogen bond in the molecule have been established, contributing to a deeper understanding of its chemical characteristics (Il'in, Reshetnyak & Evtushenko, 1985).
Synthesis and Chemical Transformations
The compound has been utilized in various synthesis processes. For instance, it has been involved in the synthesis of 4-amino-4-deoxy-L-arabinose and its reduction product, 1,4-dideoxy-1,4-imino-L-arabinitol, illustrating its versatility in creating complex molecules (Naleway, Raetz & Anderson, 1988).
Kinetics of Partial Methylation
The kinetics of partial methylation of methyl β-L-arabinopyranoside has been a subject of research, providing insights into the reactivity sequence of its hydroxyl groups, which is vital for understanding its chemical behavior (Evtushenko & Ovodov, 1973).
NMR Spectroscopy Studies
Studies using NMR spectroscopy have been conducted to understand the interactions of methyl β-L-arabinopyranoside with various ions, such as calcium and potassium in solution. These studies are essential in the field of carbohydrate chemistry (Zhuo et al., 2008).
Exploration in Glycoside Research
Methyl β-L-arabinopyranoside has been used in the exploration of new glycosides, showcasing its application in the discovery and synthesis of novel compounds (Kennelly et al., 1995).
Application in Monoglycoside Isolation
It has also been isolated as a natural monoglycoside from the roots of plants like Hibiscus rosa-sinensis L., indicating its occurrence and relevance in natural products research (Qiu et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGHWFPLXXWRD-AZGQCCRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H](CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl beta-L-arabinopyranoside | |
CAS RN |
1825-00-9 | |
Record name | Methyl β-L-arabinopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1825-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl beta-L-arabinopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl β-L-arabinopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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